molecular formula C18H17N5O3 B6126959 N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide

N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide

Cat. No. B6126959
M. Wt: 351.4 g/mol
InChI Key: KDOWEUAPWQBQSH-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide, also known as DPI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPI is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory mediators. Additionally, N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the inhibition of Mycobacterium tuberculosis growth. Additionally, N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide has been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species (ROS).

Advantages and Limitations for Lab Experiments

N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide has various advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is partially understood. Additionally, N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide is relatively easy to synthesize and is commercially available. However, one limitation is that N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide has low solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide and its potential therapeutic applications.

Future Directions

There are several future directions for research on N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide. One direction is to further investigate the mechanism of action of N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide, including its interactions with various enzymes and signaling pathways. Additionally, more research is needed to fully understand the potential therapeutic applications of N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide, including its anti-inflammatory, anti-cancer, and anti-tuberculosis activities. Finally, more research is needed to optimize the synthesis of N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide and to develop more effective formulations for its use in lab experiments and potential therapeutic applications.

Synthesis Methods

N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide has been synthesized using various methods, including the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form 2,4-dimethoxybenzaldehyde hydrazone, which is then reacted with isonicotinic acid hydrazide to form N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide. Another method involves the reaction of 2,4-dimethoxyphenylhydrazine with ethyl acetoacetate to form 3-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde, which is then reacted with isonicotinic acid hydrazide to form N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide.

Scientific Research Applications

N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-tuberculosis activities. N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide has been shown to induce apoptosis in cancer cells and inhibit the growth of Mycobacterium tuberculosis, making it a potential candidate for the treatment of cancer and tuberculosis.

properties

IUPAC Name

N-[(E)-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-25-14-3-4-15(16(9-14)26-2)17-13(10-20-22-17)11-21-23-18(24)12-5-7-19-8-6-12/h3-11H,1-2H3,(H,20,22)(H,23,24)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOWEUAPWQBQSH-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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